![molecular formula C10H10N2O4 B2518962 4-(Cyclopropylamino)-3-nitrobenzoic acid CAS No. 291528-35-3](/img/structure/B2518962.png)
4-(Cyclopropylamino)-3-nitrobenzoic acid
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Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It could involve various chemical reactions, catalysts, and procedures .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It could involve studying its reactivity with various reagents and under different conditions .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, acidity or basicity, and reactivity .Scientific Research Applications
Asymmetric Synthesis of Non-Natural Amino Acid (S)-Cyclopropylglycine
- Application : CPNB serves as a precursor for synthesizing (S)-cyclopropylglycine, a non-natural amino acid. Researchers have developed a self-sufficient bifunctional enzyme system that integrates reductive amination and coenzyme regeneration activities. This system enables efficient synthesis of (S)-cyclopropylglycine with improved reaction rates and high space–time yields, making it valuable for chiral center introduction in drug molecules .
Antibacterial Properties via Grafting onto Cellulose Fibers
- Application : By grafting 4-aminocinnamic acid (a derivative of CPNB) onto cellulose fibers, researchers have endowed the fibers with robust and sustained antibacterial properties. This green and efficient strategy holds promise for practical use in relevant applications .
Boron Reagents in Suzuki–Miyaura Coupling
- Application : CPNB derivatives, containing boron reagents, can participate in Suzuki–Miyaura coupling reactions. These reactions allow the synthesis of diverse compounds, including pharmaceutical intermediates and functional materials .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(cyclopropylamino)-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10(14)6-1-4-8(11-7-2-3-7)9(5-6)12(15)16/h1,4-5,7,11H,2-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTICLQCJRBVRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylamino)-3-nitrobenzoic acid |
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